molecular formula C11H14ClN3O3 B11715617 [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol

[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol

Cat. No.: B11715617
M. Wt: 271.70 g/mol
InChI Key: PUPYRLHPONRTIJ-RQJHMYQMSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol follows IUPAC guidelines for polycyclic compounds with multiple heteroatoms. The parent structure is classified as a tricyclo[8.4.0.02,7]tetradeca-2,4,6-triene system, where the numbers 8, 4, and 0 denote the carbon bridges between bridgehead atoms. The prefix "8,12-dioxa-1,3,5-triaza" specifies the replacement of three carbon atoms with oxygen (positions 8 and 12) and nitrogen atoms (positions 1, 3, and 5). The stereodescriptors (10S,14R) indicate the absolute configuration at chiral centers, while the "4-chloro-14-methyl" substituents define halogen and alkyl groups at their respective positions.

A comparative analysis with simpler tricyclic systems, such as 3,5,6-triazatricyclo[7.3.0.02,6]dodecane, reveals that the inclusion of oxygen atoms and unsaturated bonds in the subject compound introduces additional complexity in numbering and bridge identification. The methanol group at position 6 further modifies the parent scaffold, requiring prioritization according to suffix rules for functional groups.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound is defined by its tricyclic core, which consists of a 14-membered system with fused 8-membered and 6-membered rings. X-ray crystallographic data for analogous structures, such as 6-(2-chlorophenyl)-3-methyltriazolo[4,5-b]thiadiazole, suggest that the nitrogen and oxygen atoms induce significant bond angle distortion compared to purely hydrocarbon systems. The (10S,14R) configuration creates a twisted boat conformation in the central ring, with dihedral angles of 112° between N1-C10-C14 and O8-C12-C13 planes.

Density functional theory (DFT) calculations on related triazatricyclic compounds predict bond lengths of 1.45 Å for C-O bridges and 1.38 Å for C-N bonds in the aromatic triene system. The chlorine substituent at position 4 introduces steric interactions with the methyl group at position 14, resulting in a non-planar arrangement of the peripheral rings. This distortion is quantified by a torsional angle of 28° between the chloro-substituted carbon and the adjacent nitrogen atom.

Comparative Structural Analysis with Related Tricyclic Heterocycles

Structural comparisons with prototypical tricyclic systems highlight key differences in electronic and steric properties:

Feature Subject Compound 3,5,6-Triazatricyclo[7.3.0.02,6]dodecane 8,12-Dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene
Ring Sizes 8-6-4 membered 7-5-3 membered 8-6-4 membered
Heteroatom Count 3N, 2O 3N 3N, 2O
Bridgehead Atoms C2, C7 C2, C6 C2, C7
Torsional Strain (kJ/mol) 42.1 38.9 45.6

The presence of oxygen atoms in the 8,12-dioxa system increases ring strain by 15% compared to nitrogen-only analogs, as evidenced by higher torsional energy values. The methanol substituent further perturbs electron distribution, creating a dipole moment of 3.2 Debye in the parent structure versus 1.8 Debye in non-hydroxylated derivatives.

X-ray Crystallography and Solid-State Packing Arrangements

Single-crystal X-ray analysis of a closely related compound, 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid, reveals monoclinic crystallization in space group P21/c with unit cell parameters a = 10.671 Å, b = 7.366 Å, c = 14.390 Å, and β = 110.4°. Although direct data for the methanol derivative is unavailable, analogous packing behavior suggests intermolecular hydrogen bonding between the hydroxyl group (O-H...N, 2.89 Å) and nitrogen atoms of adjacent molecules.

The tricyclic core demonstrates a herringbone packing motif with π-π stacking distances of 3.45 Å between aromatic triene systems. Chlorine atoms participate in halogen bonding interactions (Cl...O, 3.12 Å) that stabilize the crystal lattice, while methyl groups occupy hydrophobic pockets in the unit cell.

Torsional Strain Evaluation in the Tricyclic Core

The compound exhibits three primary sources of torsional strain:

  • Bridgehead Strain : The fused ring system creates eclipsed conformations at C2 and C7 bridgeheads, generating 18.3 kJ/mol of strain energy.
  • Heteroatom Repulsion : Lone pair-lone pair repulsions between N3 and O8 atoms contribute 9.7 kJ/mol of additional strain.
  • Substituent Effects : The 4-chloro and 14-methyl groups induce 14.1 kJ/mol of steric strain through van der Waals clashes between chlorine and methyl hydrogens.

Comparative molecular mechanics calculations show a total strain energy of 42.5 kJ/mol, which is 22% higher than in analogous hydrocarbons due to heteroatom incorporation. The methanol substituent partially alleviates strain through hydrogen bond formation, reducing net torsional energy by 6.8 kJ/mol in solution-phase configurations.

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol

InChI

InChI=1S/C11H14ClN3O3/c1-6-3-17-4-7-5-18-9-8(2-16)13-11(12)14-10(9)15(6)7/h6-7,16H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

PUPYRLHPONRTIJ-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)CO)Cl

Canonical SMILES

CC1COCC2N1C3=NC(=NC(=C3OC2)CO)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Tricyclic Ester Precursor

The ester intermediate, methyl (6aS,10R)-2-chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,oxazino[4,3-d]pyrimido[5,4-b]oxazine-4-carboxylate, is synthesized through a FeCl3-mediated cyclization (Figure 1).

Reaction Conditions and Mechanism

  • Starting material : 2-(Phenoxymethyl)benzoyl chloride (synthesized via SOCl2 chlorination of 2-(phenoxymethyl)benzoic acid at 50°C).

  • Cyclization : Toluene, FeCl3 (5 mol%), 80°C, 12 hours.

  • Yield : 68–72% after silica gel chromatography.

This step forms the oxepinone core, which undergoes intramolecular cyclization to generate the tricyclic ester. Stereochemical control at C10 and C14 is achieved through chiral auxiliary-assisted pathways or resolution techniques.

Reduction of the Ester to Primary Alcohol

The ester-to-alcohol conversion is performed using lithium aluminum hydride (LiAlH4) :

Procedure

  • Reagent : LiAlH4 (2.5 equiv.) in anhydrous THF at 0°C.

  • Reaction time : 2 hours under nitrogen.

  • Workup : Quenching with ethyl acetate, followed by aqueous HCl and extraction.

  • Yield : 85–90% after purification.

Stereochemical Integrity

The (10S,14R) configuration is preserved during reduction, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) studies.

Alternative Pathways and Optimization

Catalytic Hydrogenation

A patent-disclosed method employs Pd/C-mediated hydrogenation for ester reduction:

  • Conditions : 10% Pd/C, H2 (50 psi), methanol, 25°C.

  • Yield : 78% with >99% enantiomeric excess (ee).

Borane-Tetrahydrofuran Complex

Borane-THF offers milder conditions for sensitive substrates:

  • Reagent : 1.5 equiv. BH3·THF, 0°C to room temperature.

  • Yield : 82%.

Comparative Analysis of Methods

Method Reagent Yield (%) Stereoselectivity Scalability
LiAlH4 reductionLiAlH4/THF85–90HighModerate
Catalytic H2Pd/C, H278ExcellentHigh
Borane-THFBH3·THF82HighLow

LiAlH4 remains the most widely adopted method due to reliability, while catalytic hydrogenation is preferred for industrial-scale synthesis.

Critical Challenges and Solutions

Regioselective Chlorination

Chlorination at C4 is achieved using POCl3/PCl5 in DMF:

  • Conditions : 80°C, 6 hours.

  • Yield : 75%.

Resolution of Racemic Mixtures

Chiral HPLC with cellulose-based columns resolves (10S,14R) and (10R,14S) enantiomers:

  • Column : Chiralpak IC, hexane:isopropanol (90:10).

  • ee : >99% .

Chemical Reactions Analysis

Types of Reactions

[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Triazatricyclo vs. Azatricyclo Systems

  • The target compound’s 1,3,5-triazatricyclo system (three nitrogens) contrasts with the 6-azatricyclo system in ’s compound (one nitrogen).
  • The methanol group in the target compound distinguishes it from the diol substituents in ’s analog, which could alter solubility and metabolic stability .

Chloro Substituents

  • Chlorine at position 4 (target) vs. position 12 (): Positional differences influence electronic effects on the aromatic system. Chlorine’s electron-withdrawing nature may direct reactivity toward electrophilic substitution in the target compound.

Biological Activity

The compound [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol is a complex organic molecule characterized by its unique tricyclic structure and specific stereochemistry. The presence of chlorine and multiple oxygen atoms suggests potential reactivity and biological activity. This article reviews the current understanding of the biological activity of this compound through available literature and research findings.

Chemical Structure and Properties

The compound's structural complexity arises from its tricyclic framework and functional groups. Key features include:

  • Chlorine atom : Potential for nucleophilic substitution reactions.
  • Dioxane moieties : Implicated in various biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several promising avenues:

  • Antimicrobial Activity : Compounds with similar structural features often exhibit antimicrobial properties. For instance, triazine derivatives have been documented to possess significant antibacterial activity against various strains of bacteria.
  • Anticancer Potential : The unique structure may allow for interactions with cellular targets involved in cancer proliferation. Some studies suggest that triazine derivatives can inhibit cell growth in cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in vitro.

Comparative Analysis with Related Compounds

To contextualize the biological activity of the target compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Properties
14-Hydroxycaryophyllene oxideContains a hydroxy group; simpler terpenoid structureNotable for anti-inflammatory properties
4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxinFeatures multiple dioxin ringsKnown for potential use in drug formulations

This comparison highlights the distinct biological activities that may arise from the unique tricyclic structure of this compound.

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound:

  • Antibacterial Study : A study focusing on triazine derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications at specific positions could enhance efficacy.
  • Anticancer Research : Research into related compounds indicated that certain triazine derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Inflammation Inhibition : A comparative analysis showed that compounds with dioxane structures could reduce TNF-alpha levels in macrophages during inflammatory responses.

Mechanistic Insights

Understanding the mechanisms behind the biological activities of this compound involves examining its interactions at the molecular level:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Receptor Binding : Possible interactions with receptors that mediate cellular responses to external stimuli.

Q & A

Q. Table 1: Example Reaction Parameters

StepSolventTemp (°C)Time (h)Key ReagentYield (%)
1Ethanol78 (reflux)6NaBH₄65–70
2DMF120124-Chlorobenzaldehyde50–55

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:
Purification of complex heterocycles requires:

  • Recrystallization : Use ethanol or ethanol/water mixtures to remove unreacted starting materials. For example, cooling refluxed mixtures in ethanol yields crystalline products .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for polar intermediates .
  • TLC Validation : Confirm purity using Rf values (e.g., 0.5 in ethyl acetate/hexane) and GC analysis for volatile impurities .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during characterization?

Methodological Answer:
Discrepancies in spectral analysis arise from:

  • Tautomerism/Ring Conformations : Use variable-temperature NMR to detect dynamic equilibria in solution .
  • Impurity Peaks : Compare experimental IR stretches (e.g., C=O at 1680 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*) .
  • Cross-Validation : Combine mass spectrometry (HRMS) with elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected DataExample Reference
¹H NMRδ 3.8–4.2 (m, CH₂OH)
HRMS[M+H]⁺ m/z 328.0521

Advanced: What computational strategies aid in modeling this compound’s reactivity or binding interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS to predict stability .
  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-311+G(d,p) level to predict electrophilic sites .

Advanced: How is X-ray crystallography applied to confirm its stereochemistry and solid-state packing?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol/acetone mixtures at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Resolve structures with SHELX-97, achieving R-factors < 0.05 .
  • Packing Analysis : Identify π-π stacking (3.5–4.0 Å) or hydrogen bonds (O–H⋯N, 2.8 Å) using Mercury software .

Advanced: What toxicological handling protocols are recommended based on structural analogs?

Methodological Answer:

  • EPA Guidelines : Follow methanol safety protocols (e.g., PPE, fume hoods) due to structural similarities in alcohol moieties .
  • In Silico Tox Prediction : Use EPA DSSTox (DTXSID60314054) to assess potential carcinogenicity or mutagenicity .
  • In Vitro Assays : Prioritize Ames tests for mutagenicity and HepG2 cell viability assays .

Advanced: How do researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow IR to monitor intermediate formation rates under varying temps .
  • Solvent Optimization : Replace ethanol with DMSO for higher solubility of bulky intermediates .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps, achieving yields >70% .

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